4-chloro-N-cyclopropyl-N-ethylbenzamide
Description
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-14(11-7-8-11)12(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNTQTULDCDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The nitrogen substituents significantly influence solubility, crystallinity, and intermolecular interactions. For example:
- 4-Chloro-N-phenylbenzamide (C₁₃H₁₀ClNO, 231.7 g/mol) exhibits planar geometry due to the aromatic phenyl group, enabling π-π stacking .
- 4-Chloro-N-methylbenzamide (C₈H₈ClNO, 169.6 g/mol) forms hydrogen-bonded chains via N–H⋯O interactions, with dihedral angles of 5.9° and 16.7° between the benzene ring and amide group .
- 4-Chloro-N-cyclohexylbenzamide (C₁₃H₁₆ClNO, 253.7 g/mol) adopts a non-planar conformation due to the bulky cyclohexyl group, reducing crystallinity compared to smaller substituents .
The cyclopropyl-ethyl combination in the target compound likely introduces moderate steric hindrance, balancing solubility and crystallinity. Cyclopropane’s ring strain may also enhance reactivity or binding affinity in biological systems.
Crystallographic and Structural Data
Key crystallographic parameters for selected analogs:
Q & A
Basic Research Question
- NMR spectroscopy : and NMR identify substituent effects on aromatic protons (δ 7.3–7.8 ppm) and confirm amide bond formation (C=O at ~168 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 266.08) .
- X-ray crystallography : Single-crystal analysis reveals planar amide groups and dihedral angles between aromatic rings (e.g., 4-Chloro-N-phenylbenzamide shows a 44.5° angle ). For analogues, synchrotron radiation improves resolution for bulky substituents like cyclopropyl .
How can researchers resolve discrepancies in reported bioactivity data for benzamide derivatives?
Advanced Research Question
Contradictions in enzyme inhibition or receptor binding data may arise from:
- Assay variability : Standardize conditions (e.g., pH, temperature) and use positive controls (e.g., known inhibitors for acetylcholinesterase) .
- Structural analogs : Compare substituent effects; for example, replacing ethyl with bulkier groups (e.g., isopropyl) may alter binding kinetics .
- Statistical validation : Apply ANOVA to replicate data and assess significance thresholds (p < 0.01) .
What strategies are effective for purifying 4-chloro-N-cyclopropyl-N-ethylbenzamide from byproducts?
Basic Research Question
- Liquid-liquid extraction : Separate unreacted amine using HCl washes.
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities, achieving >98% purity .
How does the crystal structure of this compound inform its molecular interactions?
Advanced Research Question
X-ray data for analogues (e.g., 4-Chloro-N-(3-chlorophenyl)benzamide) reveal:
- Hydrogen bonding : Amide N–H···O=C interactions stabilize crystal packing, influencing solubility .
- Torsional angles : Substituents like cyclopropyl increase non-planarity, reducing π-π stacking in biological targets .
- Electron density maps : Identify regions prone to electrophilic attack (e.g., chloro substituents) for derivatization studies .
What methodologies are used to study structure-activity relationships (SAR) for benzamide derivatives?
Advanced Research Question
- QSAR modeling : Use Hammett constants (σ) for substituent electronic effects and logP values to correlate hydrophobicity with activity .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., kinase enzymes) using PDB structures (e.g., 4CLO) .
- In vitro assays : Measure IC values against cancer cell lines (e.g., MCF-7) to prioritize derivatives for in vivo testing .
How can researchers address low yields in large-scale synthesis?
Advanced Research Question
- Catalytic optimization : Switch from triethylamine to DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) and improve scalability .
- In-line analytics : FTIR monitors reaction progress in real time, adjusting reagent feed rates .
What are the challenges in designing derivatives with enhanced metabolic stability?
Advanced Research Question
- Cyclopropyl effects : The strained ring may reduce hepatic CYP450-mediated oxidation compared to linear alkyl groups .
- Deuterium labeling : Replace labile hydrogens (e.g., amide N–H) with deuterium to prolong half-life (e.g., increased by 2.5× in rat models) .
- Prodrug strategies : Introduce ester moieties cleaved by esterases in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
